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Compound of Interest

Compound Name: 2,5-Dimethylbenzoxazole

Cat. No.: B1361385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylbenzoxazole (CAS No. 5676-58-4), a heterocyclic compound of interest in medicinal
chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: 2,5-Dimethylbenzoxazole
e Chemical Formula: CoHsNO[1][2]

e Molecular Weight: 147.18 g/mol [1][2]

-

e Structure:
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Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-Dimethylbenzoxazole.

While experimental spectra are available in databases such as the NIST WebBook and

SpectraBase, the following data is a combination of reported information and predicted values

based on the analysis of similar benzoxazole derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (5,

Coupling Constant

Protons Multiplicity
ppm) (3, Hz)
-CHs (at C2) ~25-2.6 Singlet N/A
-CHs (at C5) ~24-25 Singlet N/A
Aromatic H (at C4) ~7.3-7.5 Doublet ~8.0
Aromatic H (at C6) ~7.0-7.2 Doublet of Doublets ~8.0,~1.5
Aromatic H (at C7) ~75-7.7 Doublet ~1.5
13C NMR (Carbon NMR) Data (Predicted)
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Carbon Atom Chemical Shift (6, ppm)
-CHs (at C2) ~14 - 16

-CHs (at C5) ~20-22

Cc4 ~110-112

C5 ~132 - 134

C6 ~120-122

Cc7 ~118 - 120

C2 ~163 - 165

C3a ~150 - 152

C7a ~140 - 142

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethylbenzoxazole is available on the NIST WebBook.[1] Key
expected absorption bands are detailed below.

Wavenumber (cm~?) Vibration Type Functional Group
~3050 - 3000 C-H stretch Aromatic

~2950 - 2850 C-H stretch -CHs

~1620 - 1600 C=N stretch Benzoxazole ring
~1580 - 1450 C=C stretch Aromatic ring

~1250 - 1200 C-O-C stretch Aryl-O stretch

Below 900 C-H bend Aromatic out-of-plane

Mass Spectrometry (MS)

The electron ionization mass spectrum for 2,5-Dimethylbenzoxazole is available on the NIST
WebBook.[1] The expected fragmentation pattern is as follows.
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miz lon Relative Intensity
147 [M]* High

146 [M-H]* Moderate

132 [M-CHs]* Moderate

104 [M-CHs-COJ* Moderate

77 [CeHs]+ Low

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,5-

Dimethylbenzoxazole.
NMR Spectroscopy
e Sample Preparation:

Weigh 5-10 mg of purified 2,5-Dimethylbenzoxazole for *H NMR and 20-30 mg for 13C
NMR.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs).

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

[¢]

[¢]

Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:
o Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
o For *H NMR:

= Acquire the spectrum at room temperature.
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» Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds,
relaxation delay of 1-2 seconds, and 16-32 scans.

o For 13C NMR:
» Acquire the spectrum using a proton-decoupled pulse sequence.

» Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the spectrum and calibrate the chemical shifts relative to the internal
standard (TMS at 0 ppm).

o Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples, the KBr pellet method is commonly used. Mix a small amount of 2,5-
Dimethylbenzoxazole with dry potassium bromide (KBr) and press into a thin,
transparent disk.

o Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the
solid sample directly onto the ATR crystal.

o Data Acquisition:

o

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

o

Collect the sample spectrum over a range of 4000 to 400 cm™1,

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the volatile 2,5-Dimethylbenzoxazole into the mass
spectrometer, often via a direct insertion probe or after separation by Gas
Chromatography (GC).

e lonization:

o Utilize Electron lonization (El) with a standard electron energy of 70 eV. This high energy
causes fragmentation of the molecule, which is useful for structural elucidation.

e Mass Analysis:

o The generated ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection and Data Processing:
o A detector records the abundance of each ion.

o The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion
fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,5-Dimethylbenzoxazole.
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Caption: General workflow for the spectroscopic analysis of 2,5-Dimethylbenzoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylbenzoxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361385#spectroscopic-data-of-2-5-
dimethylbenzoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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